molecular formula C17H19F2N3O3S B10903060 ethyl 2-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10903060
M. Wt: 383.4 g/mol
InChI Key: GOHREQBLJCDEDT-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of thiophene derivatives, including ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. One common method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific substituents and reaction conditions but generally include functionalized thiophenes with altered electronic and steric properties.

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For instance, some thiophene derivatives act as kinase inhibitors, modulating signal transduction pathways involved in cell proliferation and survival . Others may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The specific mechanism of action for ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE would depend on its structural features and the biological context in which it is studied.

Comparison with Similar Compounds

ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as Tipepidine, Tiquizium Bromides, and Dorzolamide . These compounds share the thiophene nucleus but differ in their substituents and functional groups, leading to variations in their pharmacological and chemical properties. The uniqueness of ETHYL 2-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific substituents, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H19F2N3O3S

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 2-[[2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H19F2N3O3S/c1-3-25-17(24)14-10-5-4-6-12(10)26-16(14)20-13(23)8-22-9(2)7-11(21-22)15(18)19/h7,15H,3-6,8H2,1-2H3,(H,20,23)

InChI Key

GOHREQBLJCDEDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=CC(=N3)C(F)F)C

Origin of Product

United States

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